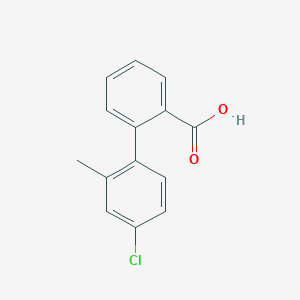

2-(4-Chloro-2-methylphenyl)benzoic acid

Description

2-(4-Chloro-2-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at the para position and a methyl group at the ortho position on the phenyl ring attached to the benzoic acid core. While direct crystallographic or biological data for this compound are absent in the provided evidence, its structural analogs and synthetic pathways offer insights into its characteristics .

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-8-10(15)6-7-11(9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVKXCGZLFSBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683300 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220968-03-5 | |

| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chloro-2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. The synthesis involves the following steps:

Friedel-Crafts Acylation: 4-chlorobenzoic acid undergoes Friedel-Crafts acylation with benzene in the presence of a catalyst such as aluminum chloride to form 4-chloro-2-methylbenzophenone.

Oxidation: The resulting 4-chloro-2-methylbenzophenone is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Quinones.

Coupling Products: Biaryl compounds.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through inhibition or activation of these targets, leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects: The chloro group in this compound is electron-withdrawing, lowering the pKa of the carboxylic acid compared to non-chlorinated analogs like 2-(4-methylphenyl)benzoic acid .

- Lipophilicity : Chlorine increases logP values, enhancing membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding : Compounds with additional functional groups (e.g., acetamido in ) exhibit stronger intermolecular interactions, affecting crystallization and stability.

Crystallographic and Supramolecular Features

- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (–5): Forms 1D hydrogen-bonded chains via O—H⋯O and C—H⋯O interactions, parallel to the [111] direction. Similar packing may occur in this compound if steric effects permit .

- Phenacyl Benzoate Derivatives (): Exhibit layered structures stabilized by π-π stacking, suggesting that bulky substituents in chlorinated analogs could disrupt such arrangements .

Q & A

Q. What are the common synthetic routes for 2-(4-Chloro-2-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative and a substituted phenylboronic acid. For example, coupling 2-bromo-4-chloro-2-methylbenzoic acid with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene:ethanol:water) at 80–100°C achieves moderate yields (45–60%). Base selection (e.g., Na₂CO₃ vs. K₂CO₃) significantly impacts reaction efficiency due to solubility differences .

- Key Data Table :

| Method | Catalyst | Solvent System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Toluene:EtOH:H₂O | 55 |

| Ullmann coupling | CuI/1,10-phen | DMF | 38 |

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : A combination of HPLC (C18 column, acetonitrile:water gradient) and NMR (¹H/¹³C in DMSO-d₆) is essential. For crystallographic verification, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths/angles and confirms substituent positions. Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities, necessitating recrystallization from ethanol .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro-2-methylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom (electron-withdrawing) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., esterification). However, the ortho-methyl group introduces steric hindrance, reducing reaction rates. Kinetic studies using DFT calculations (B3LYP/6-31G*) reveal a 15% decrease in reactivity compared to non-methylated analogs. Mitigation strategies include using bulky bases (e.g., DBU) to deprotonate intermediates without steric clashes .

Q. What analytical strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or thermal displacement (e.g., from twinning or disorder) require high-resolution SC-XRD datasets (resolution ≤ 0.8 Å). Use SHELXD for phase determination and SHELXL-2018 for refinement with TWIN/BASF commands. For ambiguous cases, complementary techniques like PXRD or solid-state NMR validate crystallographic models .

Q. How can researchers optimize coupling reactions involving this compound to synthesize larger molecular frameworks (e.g., metal-organic frameworks)?

- Methodological Answer : Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) under PdCl₂(PPh₃)₂/CuI catalysis in THF:Et₃N (3:1) at 60°C achieves 70% yield. Monitor reaction progress via TLC (silica, hexane:ethyl acetate 4:1). For MOF synthesis, pre-functionalize the benzoic acid group with a carboxylate linker (e.g., using HBTU/DMAP) to enhance metal coordination .

Data Contradiction Analysis

Q. Why do reported bioactivity results vary for this compound in enzyme inhibition assays?

- Methodological Answer : Variations arise from differences in assay conditions (e.g., pH, ionic strength) and compound solubility . For consistent results:

- Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.

- Validate enzyme activity with a positive control (e.g., known inhibitor).

- Employ isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing fluorescence/quenching artifacts .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s interaction with biological targets (e.g., COX-2)?

- Methodological Answer : Molecular docking (AutoDock Vina) with a COX-2 crystal structure (PDB: 5KIR) identifies binding poses. Optimize force field parameters (AMBER ff14SB) for halogen-bonding interactions between the chlorine atom and Pro527. Validate predictions with MD simulations (GROMACS, 100 ns) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.